Sequential Cross‑Coupling Capacity: Di‑Bromo vs. Mono‑Bromo 1,6‑Naphthyridines
3,8-Dibromo-1,6-naphthyridine contains two bromine atoms at the 3‑ and 8‑positions, enabling two sequential cross‑coupling events to generate highly substituted [1,6]-naphthyridines. In contrast, mono‑bromo analogs (e.g., 3‑bromo‑1,6‑naphthyridine) possess only a single coupling handle, limiting derivatization to one functional group introduction [1]. The chemo‑selective Suzuki–Miyaura reactions on 3,8‑dibromo‑1,6‑naphthyridine have been demonstrated to proceed with distinct reactivity at the two positions, allowing for the synthesis of asymmetrically substituted products that are inaccessible from mono‑halogenated scaffolds [1].
| Evidence Dimension | Number of cross‑coupling sites |
|---|---|
| Target Compound Data | 2 bromine atoms (positions 3 and 8) |
| Comparator Or Baseline | 3-Bromo-1,6-naphthyridine (CAS 17965-73-0) contains 1 bromine atom |
| Quantified Difference | 2× coupling capacity (structural) |
| Conditions | Palladium‑catalyzed Suzuki–Miyaura or Stille coupling conditions |
Why This Matters
Procurement of the di‑bromo scaffold enables divergent synthetic pathways and the construction of more complex molecular libraries compared to mono‑bromo alternatives.
- [1] Yadavalli, S. K.; Khan, F. N. Chemo‑selective Suzuki–Miyaura reactions: Synthesis of highly substituted [1,6]-naphthyridines. Chinese Chemical Letters 2017, 28 (7), 1607–1612. View Source
